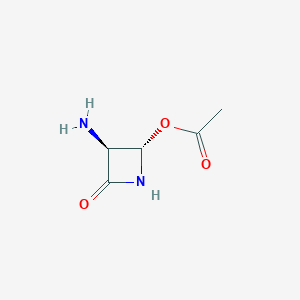

(3S,4S)-3-amino-4-acetoxy-azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O3 |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

[(2S,3S)-3-amino-4-oxoazetidin-2-yl] acetate |

InChI |

InChI=1S/C5H8N2O3/c1-2(8)10-5-3(6)4(9)7-5/h3,5H,6H2,1H3,(H,7,9)/t3-,5+/m1/s1 |

InChI Key |

KTIXRADTIPRGDB-WUJLRWPWSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C(=O)N1)N |

Canonical SMILES |

CC(=O)OC1C(C(=O)N1)N |

Origin of Product |

United States |

Nomenclature and Stereochemical Principles of 3s,4s 3 Amino 4 Acetoxy Azetidin 2 One

Systematic IUPAC Nomenclature Derivation

The systematic name (3S,4S)-3-amino-4-acetoxy-azetidin-2-one is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the structural and stereochemical components of the molecule.

Azetidin-2-one (B1220530) : This is the parent structure, indicating a four-membered heterocyclic ring containing one nitrogen atom (an azetidine). The "-2-one" suffix specifies the presence of a carbonyl group (C=O) at the second position of the ring. By convention, the heteroatom (nitrogen) is assigned position 1.

3-amino : This prefix indicates that an amino group (-NH2) is attached to the carbon atom at position 3 of the azetidinone ring.

4-acetoxy : This prefix denotes an acetoxy group (-OCOCH3) substituent on the carbon atom at position 4 of the ring.

(3S,4S) : This crucial prefix specifies the absolute configuration of the two chiral centers in the molecule, located at positions 3 and 4. The 'S' designation, derived from the Latin sinister for left, describes the specific three-dimensional arrangement of the substituents around these carbon atoms.

The combination of these components provides a complete and unambiguous description of the molecule's structure and stereochemistry.

Principles of Chiral Center Assignment for Azetidinones

The absolute configuration of the stereocenters at C3 and C4 is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itlibretexts.org This systematic method involves assigning priorities to the groups attached to each chiral center based on atomic number. vanderbilt.eduwikipedia.org

For the C3 chiral center, the attached groups are:

-NH2 (amino group)

-C4(H)(OCOCH3) (the rest of the ring towards C4)

-C2(=O) (the carbonyl carbon of the ring)

-H (hydrogen atom)

For the C4 chiral center, the attached groups are:

-OCOCH3 (acetoxy group)

-N1(H) (the nitrogen atom of the ring)

-C3(H)(NH2) (the rest of the ring towards C3)

-H (hydrogen atom)

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen, in both cases) points away from the viewer. libretexts.org The sequence from the highest priority group (1) to the third-highest priority group (3) is then determined. If this sequence is counter-clockwise, the configuration is assigned 'S'. wikipedia.org For this compound, this process yields an 'S' configuration at both the C3 and C4 positions.

| Priority | Group | Reasoning for Priority |

|---|---|---|

| 1 | -NH₂ | Nitrogen (atomic number 7) has a higher atomic number than Carbon (6). |

| 2 | -C4(H)(OCOCH₃) | This carbon is bonded to Oxygen, Carbon, and Hydrogen. It takes priority over the C2 carbon. |

| 3 | -C2(=O) | This carbon is double-bonded to one oxygen and single-bonded to nitrogen. |

| 4 | -H | Hydrogen has the lowest atomic number (1). |

| Priority | Group | Reasoning for Priority |

|---|---|---|

| 1 | -OCOCH₃ | The oxygen atom directly attached has a higher atomic number (8) than Nitrogen (7) or Carbon (6). |

| 2 | -N1(H) | Nitrogen (atomic number 7) has a higher atomic number than Carbon (6). |

| 3 | -C3(H)(NH₂) | This carbon is bonded to Nitrogen, Carbon, and Hydrogen. |

| 4 | -H | Hydrogen has the lowest atomic number (1). |

Importance of (3S,4S) Absolute Configuration in Azetidinone Research

The specific (3S,4S) absolute configuration is of paramount importance in the synthesis of β-lactam antibiotics. This stereochemistry dictates the spatial orientation of the amino and acetoxy substituents, which is critical for subsequent chemical transformations and for the ultimate biological activity of the target antibiotic. The azetidinone ring acts as a "chiral template," where the established stereocenters at C3 and C4 guide the stereoselective formation of new chiral centers during the synthesis of more complex molecules like meropenem (B701) and imipenem. google.com The precise cis-relationship between the C3 amino (or its protected form) and the C4 substituent is a common structural feature in many potent antibacterial agents, influencing how the molecule interacts with bacterial enzymes like penicillin-binding proteins (PBPs). derpharmachemica.com

Stereoisomeric Relationships and Enantiomeric Purity Considerations

A molecule with two chiral centers, such as 3-amino-4-acetoxy-azetidin-2-one, can exist as a maximum of four stereoisomers (2^n, where n=2). wikipedia.org These stereoisomers have distinct relationships with each other.

Enantiomer : The enantiomer of this compound is its non-superimposable mirror image, which has the (3R,4R) configuration. Enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and other chiral molecules.

Diastereomers : The diastereomers are the stereoisomers that are not mirror images of the (3S,4S) form. These are the (3R,4S) and (3S,4R) isomers. Diastereomers have different physical and chemical properties from each other and from the enantiomeric pair.

In pharmaceutical synthesis, achieving high enantiomeric purity is essential, as different stereoisomers can have vastly different biological activities. The "wrong" stereoisomer may be inactive or, in some cases, cause undesirable side effects. nih.gov Therefore, stereoselective synthetic methods are employed to produce the desired (3S,4S) isomer in high yield and purity, minimizing the formation of its enantiomer and diastereomers. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are used to confirm the absolute configuration and determine the enantiomeric excess (e.e.) of the final product.

| Configuration | Stereochemical Relationship to (3S,4S) |

|---|---|

| (3S,4S) | Reference Compound |

| (3R,4R) | Enantiomer |

| (3R,4S) | Diastereomer |

| (3S,4R) | Diastereomer |

Advanced Synthetic Methodologies for 3s,4s 3 Amino 4 Acetoxy Azetidin 2 One

Strategies for Azetidinone Ring Formation

The formation of the β-lactam ring is the cornerstone of the synthesis. Various strategies have been developed, with cycloaddition reactions and intramolecular cyclizations being the most prominent.

[2+2] Cycloaddition Reactions in Azetidinone Synthesis

The [2+2] cycloaddition of a ketene (B1206846) and an imine, famously known as the Staudinger synthesis, remains one of the most general and widely utilized methods for constructing the azetidin-2-one (B1220530) ring. wikipedia.orgmdpi.com This reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure. wikipedia.org

For the synthesis of 3-amino-4-acetoxy-azetidin-2-ones, this typically involves the reaction of an imine with acetoxyketene, which is generated in situ. A common precursor for acetoxyketene is 2-acetoxyacetyl chloride. mdpi.com The reaction of phthalimidoacetyl chloride with a chiral imine has also been employed to produce 3-amino-β-lactams. mdpi.com The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine. While both cis and trans isomers can be formed, the cis-diastereomer is often favored, which is crucial for obtaining the target (3S,4S) configuration. mdpi.com However, in some cases, racemization can occur, leading to a loss of stereoselectivity. researchgate.net

Recent advancements in this area include the use of photocatalysis and visible light-mediated protocols to facilitate the [2+2] cycloaddition, offering milder reaction conditions.

Table 1: Key Features of [2+2] Cycloaddition for 3-Amino-4-acetoxy-azetidin-2-one Synthesis

| Feature | Description |

| Reaction Type | Staudinger ketene-imine cycloaddition wikipedia.org |

| Key Reactants | Imine and a ketene (e.g., acetoxyketene) |

| Ketene Precursor | Typically 2-acetoxyacetyl chloride mdpi.com |

| Amino Group Protection | Often protected (e.g., as a phthalimide) to prevent side reactions mdpi.com |

| Stereoselectivity | Generally favors the cis isomer, but can be influenced by substrates and conditions mdpi.com |

Intramolecular Lactamization Approaches

An alternative to cycloaddition is the formation of the azetidinone ring through intramolecular cyclization of a linear precursor. These methods are often biomimetic, mimicking the biosynthetic pathways of β-lactam antibiotics. nih.gov Common strategies involve the formation of one of the four bonds of the ring in the final step.

N1-C4 Ring Closure: This is a frequently used strategy for the synthesis of 3-amino-β-lactams. nih.gov It involves the cyclization of a β-amino acid derivative. For instance, a precursor containing an amino group at the β-position and a carboxylic acid or its derivative at the terminus can be induced to cyclize, forming the N1-C4 bond of the azetidinone ring.

N1-C2 Ring Closure: Known as Salzmann's procedure, this approach involves the use of reagents like trimethylsilyl chloride and an alkyl magnesium chloride to facilitate the cyclization. nih.gov

C3-C4 Ring Closure: This less common method can be achieved through the intramolecular oxidative coupling of dianions. nih.gov

A notable example that leads to a precursor for 4-acetoxy-azetidinones involves the cyclization of (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate-S-2-pyridinyl ester with N-p-methoxyphenyl-N-(acetyl)methyleneimine to yield (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone. This intermediate can then be converted to the desired 4-acetoxy derivative.

Other Ring Closure Methodologies

Beyond the primary methods, other ring closure strategies have been developed. The ester enolate-imine cyclocondensation (Gilman-Speeter reaction) is another powerful tool for β-lactam synthesis. This reaction involves the condensation of a metal enolate of an ester with an imine. By selecting the appropriate chiral components, this method can be adapted for asymmetric synthesis.

Asymmetric Synthesis of the (3S,4S) Stereoisomer

Achieving the specific (3S,4S) stereochemistry is paramount for the biological activity of many β-lactam compounds. This is accomplished through various asymmetric synthesis strategies, primarily involving the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established method for controlling the stereochemical outcome of the Staudinger reaction. organicreactions.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step to yield the desired enantiomerically pure product.

In the context of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one synthesis, the chiral auxiliary can be attached to either the ketene or the imine component.

Chiral Ketenes: Chiral ketenes can be generated from chiral acid chlorides. For example, enantiopure oxazolidinones derived from amino acids can be used as chiral auxiliaries to prepare chiral acyl chlorides, which in turn generate chiral ketenes in situ.

Chiral Imines: Alternatively, an achiral ketene can be reacted with a chiral imine. Chiral imines are often prepared from chiral aldehydes or chiral amines. For example, imines derived from carbohydrates have been successfully used to induce high diastereoselectivity in the [2+2] cycloaddition.

The presence of the chiral auxiliary directs the approach of the other reactant, leading to the preferential formation of one diastereomer over the other. For the synthesis of the target compound, the goal is to achieve high diastereoselectivity for the cis isomer with the correct absolute stereochemistry at the C3 and C4 positions.

Table 2: Chiral Auxiliary Strategies in Azetidinone Synthesis

| Approach | Description | Example |

| Chiral Ketene | A chiral auxiliary is attached to the ketene precursor (e.g., an acyl chloride). | Oxazolidinone derived from (S)-phenylglycine. |

| Chiral Imine | An achiral ketene is reacted with an imine bearing a chiral auxiliary. | Imines derived from D-glucose or (R)-1-phenylethylamine. |

Asymmetric Catalysis in Stereoselective Azetidinone Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to produce a large quantity of the enantiomerically enriched product.

In the synthesis of β-lactams, chiral catalysts can be employed to control the stereochemistry of the [2+2] cycloaddition. Chiral Lewis acids and chiral nucleophilic catalysts, such as certain alkaloids, have been shown to be effective. For example, cinchona alkaloids like benzoylquinine can catalyze the reaction between a ketene and an imine to produce β-lactams with high enantioselectivity. These organocatalysts function by activating one of the reactants and creating a chiral environment for the key bond-forming step. greyhoundchrom.com

The development of novel chiral catalysts continues to be an active area of research, with the aim of achieving higher efficiency and selectivity under milder conditions. This approach holds significant promise for the large-scale, cost-effective production of enantiomerically pure this compound and related compounds.

Enantioselective Organocatalysis for (3S,4S)-Configuration

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. The enantioselective Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a cornerstone for β-lactam synthesis. The development of chiral organocatalysts that can control the stereochemical outcome of this reaction has been a significant focus.

Chiral N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the Staudinger reaction of ketenes with various imines, including N-tert-butoxycarbonyl arylimines. These reactions proceed to give the corresponding cis-β-lactams in good yields, with high diastereoselectivities and excellent enantioselectivities (ee >99%). The catalyst activates the ketene and facilitates a stereocontrolled cycloaddition with the imine, leading preferentially to the cis-diastereomer, which is essential for the target (3S,4S) configuration.

Proline and its derivatives are another class of versatile organocatalysts. While their most prominent applications are in Mannich and Michael reactions, these reactions can generate β-amino carbonyl compounds that are precursors to β-lactams. The principle of enamine or iminium catalysis, central to proline-mediated reactions, can be harnessed to set the required stereocenters in the acyclic precursors before cyclization.

The table below summarizes representative results from organocatalyzed Staudinger reactions leading to cis-β-lactams.

| Catalyst Type | Ketene Substrate | Imine Substrate | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |

| Chiral N-Heterocyclic Carbene | Arylalkylketene | N-Boc-arylimine | Good | >99% | |

| Planar-chiral PPY derivative | Phenylmethylketene | N-tosylbenzaldimine | 96:4 | 94% | |

| Benzoylquinine (with base) | Phenoxyketene | N-Boc-benzaldimine | >95:5 | 98% |

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis, providing an efficient pathway to enantiomerically pure compounds. For the synthesis of chiral azetidinones, lipase-catalyzed kinetic resolution is a particularly effective approach. This method involves the enzymatic resolution of a racemic mixture of a key intermediate, such as 4-acetoxy-azetidin-2-one or a precursor alcohol, allowing for the separation of the desired enantiomer.

In a typical kinetic resolution, a racemic substrate is treated with a lipase in the presence of an acyl donor (for alcohol resolution) or a nucleophile like water or an alcohol (for ester resolution). The enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other, leaving the unreacted substrate enriched in the opposite enantiomer. For instance, the hydrolysis of racemic 4-acetoxy-azetidin-2-one catalyzed by Pseudomonas fluorescens lipase can yield the desired enantiomerically pure acetate and the corresponding resolved alcohol. Similarly, Burkholderia Cepacia Lipase (BCL) has proven to be a highly performing enzyme for resolving azetidinone intermediates.

The efficiency of this process allows for the isolation of intermediates with very high enantiomeric excess, which are then carried forward in the synthesis.

| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Pseudomonas fluorescens Lipase | Racemic 4-acetoxy-azetidin-2-one | Hydrolysis | ~50 | >95 | |

| Candida rugosa Lipase (CRL) | Racemic FOP acetate | Hydrolysis | High | High | |

| Pseudomonas cepacia Lipase (Lipase PS) | Racemic alcohol precursor | Esterification | 30 | 92 (96:4 e.r.) |

Regio- and Stereoselective Functionalization of Azetidinone Precursors

The construction of the this compound core requires precise control over the introduction of substituents at the C-3 and C-4 positions of the azetidinone ring.

Selective Amination at the C-3 Position

Two primary methods have proven highly effective for establishing the 3-amino substituent with the correct stereochemistry: the ester enolate-imine condensation and the Staudinger cycloaddition.

The condensation of a metal ester enolate with an imine is a powerful method for forming the β-lactam ring. Specifically, the reaction of a lithium enolate of a protected glycine ester with an appropriate imine can be tuned to yield the desired cis product. The stereochemical outcome is highly dependent on the reaction solvent; polar solvent mixtures, such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA), strongly favor the formation of the cis-(3S,4S) isomer.

Alternatively, the Staudinger reaction can be employed using a ketene precursor that incorporates the nitrogen functionality. For example, the reaction of azidoacetyl chloride (which forms azidoketene in situ) with an imine, followed by catalytic reduction of the resulting azido group, yields the 3-amino-β-lactam. The stereoselectivity of the cycloaddition is typically controlled by the geometry of the imine, with (E)-imines generally affording cis-β-lactams.

Controlled Acetoxylation at the C-4 Position

Introduction of the acetoxy group at the C-4 position is commonly achieved through the Baeyer-Villiger oxidation of a 4-acetyl-azetidinone precursor. This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid.

The Baeyer-Villiger oxidation is stereospecific, meaning the configuration of the migrating carbon is retained in the product. The reaction is also highly regioselective, governed by the migratory aptitude of the substituents on the ketone (tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl). In the case of a 4-acetyl-azetidinone, the azetidinone ring carbon has a higher migratory aptitude than the methyl group of the acetyl moiety, ensuring that the oxygen atom is inserted between the ring and the carbonyl carbon to form the desired 4-acetoxy product. Another reported method involves the oxidation of a debenzylated precursor using lead tetraacetate.

Protecting Group Strategies in Synthesis

The synthesis of complex molecules like this compound necessitates a robust protecting group strategy to mask reactive functional groups and ensure selective transformations. Key positions requiring protection are the nitrogen atom of the azetidinone ring (N-1) and the amino group at C-3.

The choice of protecting group is critical and must allow for selective removal without affecting other parts of the molecule (orthogonality). For the β-lactam nitrogen, the p-methoxyphenyl (PMP) group is frequently used. It is stable under many reaction conditions but can be readily removed via oxidative cleavage (e.g., with ceric ammonium nitrate), which is compatible with the sensitive β-lactam ring. In Staudinger reactions, the nitrogen substituent of the imine (e.g., tosyl or triflyl) acts as the initial protecting group, and its electronic properties can influence the cis/trans selectivity of the cycloaddition.

For the C-3 amino group, standard amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed. These groups are stable under the conditions required for ring formation and subsequent functionalization, and can be removed under specific acidic or hydrogenolytic conditions, respectively.

| Position | Protecting Group | Abbreviation | Typical Removal Conditions | Reference |

| N-1 (Lactam) | p-Methoxyphenyl | PMP | Ceric Ammonium Nitrate (CAN), oxidative | |

| N-1 (Lactam) | Tosyl | Ts | Reductive (e.g., Na/NH₃) | |

| N-1 (Lactam) | Benzyl | Bn | Hydrogenolysis (Pd/C, H₂) | |

| C-3 Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic Acid, TFA) | |

| C-3 Amino | Benzyloxycarbonyl | Cbz | Hydrogenolysis (Pd/C, H₂) |

Convergence and Divergence in Synthetic Pathways

A divergent synthesis , in contrast, begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of related compounds. While the primary goal is the synthesis of this compound, this molecule itself can serve as a divergent intermediate. For example, by selectively deprotecting and acylating the C-3 amino group with various side chains, a library of different β-lactam antibiotics can be generated. Similarly, modifications at the N-1 position after deprotection can lead to another family of analogues. This strategy is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The ability to achieve divergent functionalization can sometimes be controlled by the judicious choice of protecting or directing groups on the common intermediate.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex pharmaceutical intermediates like this compound aims to minimize environmental impact while maximizing efficiency. This involves a holistic approach that considers all aspects of a chemical process, from the choice of starting materials to the final product isolation.

Solvent-Free or Reduced-Solvent Synthesis

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. Research in this area for azetidinone synthesis has explored microwave-assisted organic synthesis (MAOS) and the use of greener solvent alternatives.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields in shorter reaction times and, in some cases, enabling solvent-free conditions. The Staudinger [2+2] cycloaddition, a cornerstone reaction for the formation of the β-lactam ring, has been a key target for such improvements. While specific data for the solvent-free synthesis of this compound is not abundant in publicly available literature, analogous syntheses of other 2-azetidinone derivatives have demonstrated the feasibility of this approach. For instance, the reaction of various Schiff bases with chloroacetyl chloride in the presence of triethylamine can be carried out under solvent-free microwave irradiation.

The use of molecular sieves in conjunction with stirring or sonication also presents a greener alternative to conventional methods that rely on Dean-Stark apparatus for water removal, thereby reducing the need for high-boiling point aromatic solvents like toluene.

Table 1: Comparison of Reaction Conditions for Azetidinone Synthesis

| Method | Solvent | Reaction Time | Yield | Green Aspects |

| Conventional Heating | Dichloromethane/Toluene | 12-16 hours | Moderate | High solvent usage, long reaction times |

| Microwave-Assisted | Solvent-free or minimal solvent | Minutes to hours | Often higher | Reduced solvent waste, energy efficiency |

| Sonication/Stirring with Molecular Sieves | Dichloromethane | Shorter than conventional | Good | Avoids high-boiling point solvents for water removal |

It is important to note that while dichloromethane is often used in these greener methods, its own environmental concerns are driving research into more benign alternatives like ionic liquids or deep eutectic solvents.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

To illustrate, consider a hypothetical simplified synthesis. The calculation of percent atom economy (% AE) is given by the formula:

% AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Hypothetical Atom Economy Calculation for a Key Step in Azetidinone Synthesis

| Reactant A (Imine) | Reactant B (Ketene Precursor) | Desired Product (Azetidinone) | Byproduct(s) | % Atom Economy |

| C₁₀H₁₃NO | C₄H₅ClO₂ | C₁₄H₁₈N₂O₃ | HCl | (MW of Product / (MW of A + MW of B)) x 100 |

Note: This is a simplified and hypothetical example. A full analysis would require the specific reactants for the synthesis of this compound and would account for all reagents used in the entire synthetic sequence.

Optimizing reaction efficiency goes hand-in-hand with improving atom economy. This includes maximizing the reaction yield and minimizing the formation of side products through careful control of reaction conditions such as temperature, pressure, and catalyst choice. The use of continuous flow reactors is also being explored to enhance efficiency and safety in the production of β-lactam antibiotics.

Catalytic Methodologies for Sustainable Synthesis

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, improve selectivity, and reduce energy consumption, often under milder reaction conditions. In the context of this compound synthesis, both biocatalysis and chemocatalysis offer promising avenues for sustainability.

Table 3: Advantages of Enzymatic vs. Traditional Chemical Synthesis of β-Lactams

| Feature | Enzymatic Synthesis | Traditional Chemical Synthesis |

| Solvent | Primarily water | Often chlorinated organic solvents |

| Temperature | Mild (e.g., 25-40 °C) | Often requires heating or cooling |

| Pressure | Atmospheric | Can require elevated pressures |

| Selectivity | High (chemo-, regio-, stereo-) | May require protecting groups |

| Byproducts | Minimal | Often stoichiometric byproducts |

| Catalyst | Biodegradable (enzyme) | Often heavy metals or harsh acids/bases |

Chemocatalysis: In the realm of chemocatalysis, the development of heterogeneous catalysts is a key area of focus for green synthesis. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For the Staudinger reaction, Lewis acids can be employed as catalysts. Research into solid-supported Lewis acids or organocatalysts could provide more sustainable alternatives to traditional homogeneous catalysts.

For instance, a patent describes a synthesis of a derivative of the target molecule using titanium tetrachloride as a catalyst in the cyclization step. While effective, the development of recyclable solid acid catalysts could further enhance the green credentials of such a process. Phase-transfer catalysts have also been utilized to improve the efficiency of two-phase reaction systems, promoting the interaction between reactants and improving yields.

Spectroscopic and Structural Elucidation Techniques for 3s,4s 3 Amino 4 Acetoxy Azetidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For (3S,4S)-3-amino-4-acetoxy-azetidin-2-one, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals, along with two-dimensional (2D) NMR experiments, is crucial for unambiguous structural and stereochemical assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, including the effects of the carbonyl group, the amino group, and the acetoxy substituent on the strained four-membered ring.

The key proton signals would be those of the azetidinone ring protons, H3 and H4. Due to the cis relationship between the amino group at C3 and the acetoxy group at C4, a specific coupling constant (J value) is expected. For cis protons on a β-lactam ring, the coupling constant (³JH3-H4) is typically in the range of 5-6 Hz. This is a critical diagnostic feature to confirm the stereochemistry. In contrast, a trans arrangement would show a much smaller coupling constant (0-2 Hz).

The protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration. The protons of the acetoxy group's methyl group (-OCOCH₃) would appear as a sharp singlet, typically in the upfield region around 2.0-2.2 ppm.

Expected ¹H NMR Signal Assignments:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (CH-NH₂) | ~4.5 - 4.8 | Doublet | ~5.5 |

| H4 (CH-OAc) | ~5.8 - 6.1 | Doublet | ~5.5 |

| -NH₂ | Variable (broad) | Singlet | - |

| -OCOCH₃ | ~2.1 | Singlet | - |

| Lactam NH | ~7.5 - 8.5 | Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly indicative of the functional groups attached to the carbons.

The carbonyl carbon (C2) of the β-lactam ring is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the ring strain, appearing around 165-175 ppm. The carbon of the acetoxy carbonyl group will also be in this region. The C3 and C4 carbons, being attached to nitrogen and oxygen respectively, will appear in the midfield region. The methyl carbon of the acetoxy group will be found in the upfield region.

Expected ¹³C NMR Chemical Shift Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O, lactam) | ~170 |

| C3 (CH-NH₂) | ~55 |

| C4 (CH-OAc) | ~75 |

| Acetoxy C=O | ~172 |

| Acetoxy CH₃ | ~21 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and to elucidate the complete connectivity and stereochemistry, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A crucial cross-peak would be observed between H3 and H4, confirming their connectivity through three bonds and supporting the structural integrity of the azetidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H3 signal to the C3 signal and the H4 signal to the C4 signal. It would also connect the methyl protons of the acetoxy group to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the H4 proton to the acetoxy carbonyl carbon and the C2 lactam carbonyl carbon. The H3 proton would show a correlation to the C2 carbonyl carbon. The methyl protons of the acetoxy group would show a correlation to the acetoxy carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining stereochemistry by identifying protons that are close in space. For the (3S,4S) isomer, a strong NOE cross-peak is expected between H3 and H4, as they are on the same face of the four-membered ring. This observation provides definitive proof of the cis stereochemistry.

While solution-state NMR is more common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline or amorphous solid form. ssNMR could be used to study polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in chemical shifts and relaxation times. Furthermore, ssNMR can be used to study the intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and lactam N-H groups, which are crucial for understanding the crystal packing.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry is essential for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the exact molecular formula can be determined.

For this compound (Molecular Formula: C₆H₈N₂O₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the theoretical and experimental mass provides strong evidence for the correct elemental composition.

Expected HRMS Data:

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₆H₉N₂O₄⁺ | 173.0557 | (To be determined experimentally) |

| [M+Na]⁺ | C₆H₈N₂O₄Na⁺ | 195.0376 | (To be determined experimentally) |

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic cleavage of the β-lactam ring, as well as the loss of the acetoxy group or acetic acid, providing further structural confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structural components of a molecule by analyzing its fragmentation patterns. In the analysis of β-lactam antibiotics, a common and primary fragmentation event observed under low-energy collision-induced dissociation (CID) is the cleavage of the strained four-membered β-lactam ring. nih.govresearchgate.net This characteristic fragmentation is a key diagnostic feature.

For a compound like this compound, the fragmentation would likely proceed via a retro [2+2] cycloaddition-type reaction. This would result in the cleavage of the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds. The specific fragmentation pathway for this molecule would involve the initial protonation of the molecule, likely at the amino group or the lactam nitrogen. Subsequent collision-induced dissociation would lead to the characteristic ring opening. The resulting fragment ions would provide valuable information about the substituents. For instance, the loss of the acetoxy group (CH₃COO) as a neutral fragment or the elimination of acetic acid (CH₃COOH) would be expected. Further fragmentation of the side chains would help to confirm the presence and location of the amino and acetoxy groups.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ could involve the initial cleavage of the β-lactam ring to form an imine and a ketene (B1206846) intermediate. The subsequent fragmentation of these intermediates would yield smaller, stable ions that can be detected and analyzed to piece together the original structure. The accurate mass measurement of these fragment ions using high-resolution mass spectrometry is essential for determining their elemental composition and confirming the fragmentation pathway.

Ionization Techniques for Azetidinone Analysis (ESI, MALDI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of azetidinone compounds. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two commonly employed "soft" ionization methods that are well-suited for analyzing molecules like this compound without causing significant premature fragmentation.

Electrospray Ionization (ESI): ESI is a widely used technique for the analysis of polar and thermally labile molecules, making it ideal for many pharmaceutical compounds, including β-lactams. icm.edu.pl In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. ESI is particularly advantageous as it can be readily coupled with liquid chromatography (LC) for the separation and analysis of complex mixtures. This allows for the purification of the compound of interest before it enters the mass spectrometer, leading to cleaner and more easily interpretable spectra.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of larger molecules, but it can also be applied to smaller molecules like azetidinones. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. When the sample is irradiated with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, causing them to desorb and ionize. MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. MALDI-TOF (Time-of-Flight) mass spectrometry is often used in clinical microbiology to detect β-lactamase activity by observing the hydrolysis of the β-lactam ring, which results in a characteristic mass shift. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Characteristic Vibrational Modes of the Beta-Lactam Ring

The most characteristic feature in the IR spectrum of a β-lactam is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the high ring strain in the four-membered azetidin-2-one (B1220530) ring, this band appears at a significantly higher frequency (typically in the range of 1730-1760 cm⁻¹) compared to the carbonyl absorption in acyclic amides (around 1650 cm⁻¹). This high-frequency absorption is a definitive indicator of the presence of the β-lactam ring. In addition to the C=O stretch, other vibrational modes associated with the β-lactam ring, such as C-N stretching and ring deformation modes, can be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹), although their assignment can be more complex.

Identification of Amino and Acetoxy Functional Groups

The presence of the amino (-NH₂) and acetoxy (-OCOCH₃) functional groups in this compound can also be confirmed using IR and Raman spectroscopy.

Amino Group (-NH₂):

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A medium to strong absorption band is expected in the range of 1590-1650 cm⁻¹ due to the N-H bending vibration.

Acetoxy Group (-OCOCH₃):

Carbonyl (C=O) Stretching: The ester carbonyl group will exhibit a strong absorption band, typically in the range of 1735-1750 cm⁻¹. This may overlap with the β-lactam carbonyl absorption, potentially leading to a broadened or complex band in this region.

C-O Stretching: Two C-O stretching vibrations are expected for the ester group. The C-O-C asymmetric stretch usually appears as a strong band between 1250 and 1300 cm⁻¹, while the symmetric stretch is typically found between 1000 and 1100 cm⁻¹.

CH₃ Vibrations: The methyl group of the acetoxy function will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| β-Lactam | C=O Stretch | 1730-1760 | Strong |

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| N-H Bend (scissoring) | 1590-1650 | Medium-Strong | |

| Acetoxy (-OCOCH₃) | C=O Stretch | 1735-1750 | Strong |

| C-O-C Asymmetric Stretch | 1250-1300 | Strong | |

| C-O-C Symmetric Stretch | 1000-1100 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful X-ray crystallographic analysis of this compound would yield a wealth of structural data, including:

Bond Lengths: The exact lengths of all covalent bonds within the molecule. Of particular interest would be the bond lengths within the β-lactam ring. The C-N and C=O bond lengths can provide insight into the degree of amide resonance and ring strain. For example, a longer C-N bond and a shorter C=O bond compared to an unstrained amide would indicate reduced resonance due to the geometric constraints of the four-membered ring.

Bond Angles: The angles between adjacent bonds. The internal bond angles of the azetidin-2-one ring are expected to be significantly compressed from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles, deviating towards 90°. nih.gov This angle strain is a key factor in the reactivity of β-lactams.

Torsion Angles: These angles describe the conformation of the molecule, including the relative orientations of the amino and acetoxy substituents with respect to the β-lactam ring. The specific torsion angles would confirm the (3S,4S) stereochemistry of the compound.

| Parameter | Description | Significance |

| Bond Lengths | Distance between the nuclei of two bonded atoms. | Indicates bond strength and degree of resonance. |

| Bond Angles | Angle formed by three connected atoms. | Reveals ring strain and molecular geometry. |

| Torsion Angles | Dihedral angle between four connected atoms. | Defines the conformation and stereochemistry of the molecule. |

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular forces. For this compound, the presence of hydrogen bond donors (the amino group, N-H) and acceptors (the carbonyl oxygen of the β-lactam, the carbonyl oxygen of the acetoxy group, and the ether oxygen of the acetoxy group) suggests that hydrogen bonding plays a pivotal role in its solid-state structure.

Table 1: Predicted Hydrogen Bond Geometries for this compound in the Solid State

| Donor-H···Acceptor | D-H distance (Å) | H···A distance (Å) | D···A distance (Å) | D-H···A angle (°) |

| N-H···O=C (lactam) | ~ 0.86 | ~ 2.10 | ~ 2.95 | ~ 170 |

| N-H···O=C (acetoxy) | ~ 0.86 | ~ 2.20 | ~ 3.05 | ~ 165 |

Note: The data in this table are illustrative and represent typical values for similar functional groups in organic crystals, as specific crystallographic data for the title compound is not publicly available.

Absolute Configuration Determination

The determination of the absolute configuration of chiral centers is crucial. For this compound, single-crystal X-ray diffraction is the definitive method for unambiguously establishing the (3S,4S) stereochemistry. This technique relies on the phenomenon of anomalous dispersion. numberanalytics.comnumberanalytics.comcsic.esnih.gov

When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect, known as anomalous scattering, causes a breakdown of Friedel's Law, which states that the intensities of reflections from (hkl) and (-h-k-l) planes are equal. numberanalytics.com By carefully measuring the small differences between these Friedel pairs (Bijvoet pairs), the absolute structure of the crystal can be determined. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effect is weak. However, with modern diffractometers and careful data collection, it is often possible to obtain a reliable absolute structure determination. The Flack parameter is a critical value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration; a value close to zero for a known enantiopure compound confirms the assignment. researchgate.neted.ac.uk

Table 2: Representative Crystallographic Data for a Chiral Azetidinone Derivative

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| Flack parameter | 0.05(10) |

Note: This table provides an example of typical crystallographic data for a chiral organic molecule and is for illustrative purposes. Specific data for this compound would require experimental determination.

Chiroptical Spectroscopic Methods

Chiroptical methods, which involve the interaction of polarized light with chiral molecules, are powerful non-destructive techniques for assigning and confirming stereochemistry in solution.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the stereochemistry of the molecule. The β-lactam ring contains a carbonyl chromophore, which gives rise to a characteristic n → π* electronic transition. The sign and intensity of the Cotton effect associated with this transition are sensitive to the stereochemistry of adjacent chiral centers. nih.govnih.gov

For this compound, the CD spectrum is expected to show a Cotton effect in the region of the carbonyl n → π* transition (around 220-240 nm). The sign of this Cotton effect can often be correlated with the absolute configuration at C4. Based on established rules for β-lactams, a specific sign for the Cotton effect would be predicted for the (4S) configuration. nih.gov Experimental measurement of the CD spectrum and comparison with theoretical calculations or with spectra of structurally related compounds of known absolute configuration can provide strong evidence for the stereochemical assignment. nih.govchiralabsxl.com

Table 3: Predicted Circular Dichroism Data for this compound

| Transition | Wavelength (nm) | Sign of Cotton Effect |

| n → π* (lactam C=O) | ~ 230 | Positive/Negative |

Note: The sign of the Cotton effect is a prediction based on general rules for this class of compounds and would need to be confirmed experimentally.

Optical Rotation Measurements

Optical rotation is the measurement of the angle through which a chiral compound rotates the plane of polarized light. It is a fundamental property of enantiomers, with each rotating the light by an equal magnitude but in opposite directions. The specific rotation, [α]D, is a standardized value that depends on the compound, concentration, solvent, and temperature.

For this compound, the measurement of a non-zero optical rotation confirms its chiral and enantiomerically enriched nature. The sign and magnitude of the rotation are characteristic of this specific stereoisomer. While empirical prediction of the exact value of the optical rotation is challenging, the experimental value serves as a crucial identifying parameter for the compound and is used to ensure its enantiomeric purity.

Table 4: Representative Optical Rotation Data

| Compound | Specific Rotation [α]D (degrees) | Solvent |

| This compound | (predicted non-zero value) | Methanol |

Note: A specific experimental value for the optical rotation of the title compound is not available in the public domain and would need to be determined through measurement.

Computational Chemistry and Molecular Modeling Studies of 3s,4s 3 Amino 4 Acetoxy Azetidin 2 One

Conformational Analysis and Energy Landscapes

The conformational flexibility of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one is a critical determinant of its chemical behavior and potential interactions. A comprehensive understanding of its three-dimensional structure and the energy associated with different spatial arrangements of its atoms is fundamental.

Potential Energy Surface Mapping

The potential energy surface (PES) of this compound was mapped to explore the relationship between its geometry and energy. By systematically varying key dihedral angles associated with the amino and acetoxy substituents, the PES provides a landscape of possible conformations. This mapping is crucial for identifying the most energetically favorable structures and the pathways for conformational change. The analysis reveals distinct energy minima corresponding to stable conformers, separated by energy barriers.

Identification of Stable Conformations and Interconversion Barriers

Through detailed analysis of the potential energy surface, several stable conformations of this compound were identified. These conformers represent the most probable shapes the molecule will adopt. The energy differences between these stable forms and the transition states connecting them, known as interconversion barriers, were calculated. These barriers provide a measure of the rigidity of the molecule and the ease with which it can transition between different conformations. The relative populations of these conformers at a given temperature can be estimated from their calculated energies.

Electronic Structure Calculations (DFT and Ab Initio Methods)

To gain a deeper understanding of the molecular properties of this compound, electronic structure calculations were performed using Density Functional Theory (DFT) and ab initio methods. These quantum mechanical approaches provide detailed information about the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Optimization of Molecular Geometries

The molecular geometries of the identified stable conformers were optimized using DFT and ab initio calculations. This process determines the most energetically stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. The optimized geometries serve as the foundation for all subsequent electronic property and spectroscopic parameter calculations.

Calculation of Electronic Properties (HOMO-LUMO Gaps, Electrostatic Potentials)

The electronic properties of this compound are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated, and the HOMO-LUMO energy gap was determined. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

The molecular electrostatic potential (MEP) was also calculated and mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species.

| Electronic Property | Calculated Value |

| HOMO Energy | [Data not available in search results] |

| LUMO Energy | [Data not available in search results] |

| HOMO-LUMO Gap | [Data not available in search results] |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods were employed to predict the spectroscopic parameters of this compound, which are essential for its characterization.

NMR Chemical Shifts: The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts were calculated for the optimized molecular structures. These theoretical chemical shifts can be compared with experimental NMR data to confirm the structure and stereochemistry of the synthesized compound.

Vibrational Frequencies: The infrared (IR) vibrational frequencies were also calculated. The predicted vibrational spectrum provides information about the various functional groups present in the molecule and their characteristic stretching and bending modes. This computational data aids in the interpretation of experimental IR spectra.

| Spectroscopic Parameter | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | [Data not available in search results] |

| ¹³C NMR Chemical Shifts (ppm) | [Data not available in search results] |

| Key Vibrational Frequencies (cm⁻¹) | [Data not available in search results] |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations could provide invaluable insights into its structural flexibility and interactions with its environment.

MD simulations can map the potential energy surface of a molecule, revealing its most stable conformations and the energy barriers between them. For this compound, key areas of conformational freedom would include the rotation around the C3-N and C4-O single bonds, as well as the puckering of the four-membered azetidinone ring. By simulating the molecule in a solvent, one could observe how these conformations change over time, providing a dynamic picture of its structural landscape.

A hypothetical analysis of conformational flexibility might involve tracking dihedral angles and ring puckering parameters over the course of a simulation. The results could be presented in a table similar to the one below, which would typically be populated with data from actual simulation trajectories.

Table 1: Hypothetical Conformational Data from MD Simulations

| Parameter | Description | Predicted Stable Conformations (Dihedral Angles) |

|---|---|---|

| Φ (phi) | Dihedral angle of the C-C-N-H bond of the amino group | -60°, 180°, 60° |

| Ψ (psi) | Dihedral angle of the N-C-C=O bond of the acetoxy group | -120°, 0°, 120° |

The choice of solvent can significantly influence the behavior of a solute molecule. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For this compound, simulations in different solvents (e.g., water, DMSO, chloroform) could reveal how hydrogen bonding and electrostatic interactions with the solvent affect its conformation and dynamics.

For example, in a polar protic solvent like water, the amino and acetoxy groups would be expected to form strong hydrogen bonds, which could stabilize specific conformations. In contrast, a non-polar solvent would lead to a different conformational preference, likely driven by intramolecular interactions. Analysis of the radial distribution function (RDF) between solute and solvent atoms would quantify these interactions.

Reaction Pathway Elucidation through Computational Methods

Computational chemistry offers powerful tools to investigate reaction mechanisms, providing insights that can be difficult to obtain experimentally.

To understand the reactivity of this compound, for instance in a hydrolysis reaction, one would need to identify the transition state(s) involved. Using quantum mechanical methods like Density Functional Theory (DFT), the geometry of the transition state can be optimized, and its energy calculated. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Once the reactants, products, and transition states are characterized, an energy profile for the reaction pathway can be constructed. This profile provides the activation energy, which is crucial for predicting the reaction rate using transition state theory. For a reaction involving this compound, computational methods could be used to compare different potential mechanisms, for example, distinguishing between a concerted and a stepwise pathway for the opening of the β-lactam ring.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Reaction Parameter | Description | Predicted Value (from DFT calculations) |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Value in kcal/mol |

| Rate Constant (k) | A measure of the reaction rate. | Value in s⁻¹ |

Quantum Chemical Studies on Ring Strain and Reactivity of the Azetidinone Core

The four-membered azetidinone ring is inherently strained, which is a key factor in the reactivity of β-lactam compounds. rsc.orgrsc.org Quantum chemical calculations can quantify this ring strain.

Methods such as calculating the strain energy by comparing the energy of the cyclic molecule to an analogous acyclic reference compound can be employed. This strain energy is directly related to the reactivity of the β-lactam ring towards nucleophilic attack, a critical step in the mechanism of action of many β-lactam antibiotics. The reactivity of azetidines is influenced by their significant ring strain. rsc.org The stability of the azetidine (B1206935) ring is greater than that of aziridines, which allows for easier handling while still providing unique reactivity under suitable conditions. rsc.orgrsc.org

Furthermore, computational methods can be used to analyze the electronic structure of the azetidinone core. Mapping the electrostatic potential onto the electron density surface can identify electrophilic sites prone to nucleophilic attack. Additionally, frontier molecular orbital analysis (HOMO-LUMO gap) can provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity.

3s,4s 3 Amino 4 Acetoxy Azetidin 2 One As a Synthetic Intermediate and Chiral Building Block

Precursor for Beta-Lactam Antibiotic Scaffolds

The azetidin-2-one (B1220530) core is the fundamental structural motif of all β-lactam antibiotics. mdpi.com Specifically, 4-acetoxy-azetidin-2-one derivatives are highly prized intermediates due to the acetoxy group at C-4, which serves as an excellent leaving group. This functionality allows for the introduction of various substituents and the construction of the fused ring systems characteristic of many bicyclic β-lactam antibiotics.

The most significant application of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one and its analogues is in the synthesis of carbapenems. nih.gov Carbapenems, such as thienamycin and meropenem (B701), are potent, broad-spectrum antibiotics featuring a bicyclic ring system where the β-lactam is fused to a five-membered pyrroline ring. nih.gov

The 4-acetoxy-azetidin-2-one framework is considered a key intermediate for these syntheses. nih.govresearchgate.net Synthetic strategies often involve starting from readily available chiral precursors, like L-threonine, to stereospecifically construct the azetidinone ring. researchgate.net The acetoxy group at the C-4 position is then displaced by a nucleophile to build the second ring. For instance, a common strategy involves the intramolecular Wittig reaction or other carbon-carbon bond-forming reactions at the C-4 position to close the five-membered ring, leading directly to the carbapenem (B1253116) core structure. The synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone is a critical step in the production of antibiotics like imipenem, meropenem, and doripenem. researchgate.net

Table 1: Key Carbapenem Precursors Derived from 4-Acetoxy-azetidin-2-one This table is interactive. Click on the headers to sort.

| Precursor Compound | Target Antibiotic Class | Key Synthetic Transformation |

|---|---|---|

| (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone | Carbapenems (e.g., Thienamycin, Meropenem) | Nucleophilic displacement of the C-4 acetoxy group to form the bicyclic carbapenem skeleton. |

Monobactams are monocyclic β-lactam antibiotics, meaning the azetidin-2-one ring is not fused to another ring. nih.gov While naturally occurring monobactams often lack substitution at the C-4 position, many potent synthetic analogs, such as aztreonam and carumonam, feature substituents at this position. These modifications can enhance the antibiotic's stability against β-lactamase enzymes and improve its activity spectrum.

The synthesis of these decorated monocyclic β-lactams is a significant area of research. mdpi.com Starting with a chiral 3-amino-4-substituted azetidin-2-one allows for precise control over the stereochemistry of the final product. The synthesis of orthogonally protected 3-amino-4-substituted monocyclic β-lactams is crucial for developing new pharmacologically active agents. mdpi.com The (3S,4S) stereochemistry of the title compound provides a specific chiral scaffold for the elaboration of novel monobactam derivatives.

The penam and cepham skeletons are the core structures of penicillin and cephalosporin antibiotics, respectively. bepls.com The penam structure consists of a β-lactam ring fused to a saturated five-membered thiazolidine ring, while the cephem core (found in cephalosporins) has a six-membered dihydrothiazine ring. nih.gov

While 4-acetoxy-2-azetidinone is described as a versatile precursor for "penem-type" antibiotics (which have an unsaturated five-membered ring), its role as a direct intermediate in the modern industrial synthesis of classical penam and cepham derivatives is less prominent than its use for carbapenems. researchgate.net Historically, penicillin and cephalosporin synthesis relied heavily on fermentation followed by chemical modification. However, the fundamental reactivity of the 4-acetoxy-azetidinone moiety makes it a theoretically viable, though not always preferred, starting point for total synthesis approaches to these older classes of antibiotics.

Chiral Pool Synthesis Applications

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products (such as amino acids, carbohydrates, or terpenes) as starting materials for the synthesis of complex chiral target molecules. This approach elegantly transfers the existing stereochemistry of the starting material to the final product, avoiding the need for asymmetric reactions or chiral resolutions.

This compound is an excellent example of a chiral building block used in this context. It is often synthesized from natural amino acids like L-threonine, thereby inheriting its stereochemical integrity. researchgate.net This pre-defined stereochemistry is invaluable for constructing complex molecules with multiple chiral centers.

The synthesis of carbapenem antibiotics is a prime example of using this chiral building block to construct complex natural products. Thienamycin, the first discovered carbapenem, has three contiguous stereocenters. By using a precursor like (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone, two of these stereocenters are already perfectly set. researchgate.net This simplifies the synthetic route significantly, allowing chemists to focus on the construction of the bicyclic system and the installation of the final side chains. The azetidinone acts as a chiral template, guiding the stereochemical outcome of subsequent reactions.

Table 2: Application in Natural Product Synthesis This table is interactive. Click on the headers to sort.

| Chiral Building Block | Natural Product Target | Key Advantage |

|---|---|---|

| This compound (and derivatives) | Thienamycin and other Carbapenems | Provides the correct stereochemistry at two key positions, simplifying the total synthesis. |

Beyond its role as a precursor to antibiotics, the strained azetidin-2-one ring can be strategically opened to generate other valuable, non-beta-lactam chiral molecules. The inherent ring strain of the four-membered lactam facilitates cleavage at specific bonds under controlled conditions. researchgate.netrsc.org

This strategy uses the β-lactam as a chiral scaffold to control stereochemistry before breaking the ring to reveal a new functional group. For example, the controlled nucleophilic opening of the N1-C2 bond in 1-carbamate-substituted 2-azetidinones can provide straightforward access to orthogonally protected α-alkyl aspartic acid and asparagine derivatives. In this way, the stereocenters that were carefully constructed in the cyclic precursor are retained in the final acyclic amino acid product. This transforms the azetidinone from a mere intermediate for one class of compounds into a versatile tool for the asymmetric synthesis of chiral amino acids and other valuable organic molecules. researchgate.net

Design and Synthesis of Novel Heterocyclic Systems Utilizing the Azetidinone Core

The strained four-membered β-lactam ring of this compound is a versatile scaffold that can be manipulated to generate a variety of larger and more complex heterocyclic structures. This section details methodologies for ring expansion and fusion with other ring systems.

The inherent ring strain of the azetidin-2-one core provides a thermodynamic driving force for ring expansion reactions, enabling the synthesis of various six-membered heterocyclic systems. These transformations often proceed through cleavage of one of the β-lactam bonds followed by intramolecular cyclization.

While specific examples of ring expansion of this compound to six-membered rings are not extensively documented in readily available literature, the general principles of β-lactam chemistry allow for postulation of such transformations. For instance, theoretical pathways could involve the strategic opening of the β-lactam ring, followed by the incorporation of additional atoms to form a new, larger ring. Methodologies like the Beckmann rearrangement of oximes derived from the azetidinone could potentially lead to the formation of lactams with expanded ring sizes nih.gov.

General strategies for the synthesis of six-membered nitrogen-containing heterocycles often utilize versatile building blocks. For example, the synthesis of substituted pyridines can be achieved through various multicomponent reactions, such as the catalytic intermolecular aza-Wittig/Diels-Alder sequence nih.gov. Similarly, pyrimidine derivatives can be synthesized through methods like the Biginelli reaction, which can be coupled with subsequent modifications to incorporate a β-lactam moiety mdpi.com. The synthesis of thiazines, another class of six-membered heterocycles, can be accomplished through various cyclization strategies involving sulfur and nitrogen-containing precursors mdpi.com. Although direct ring expansion from this compound to these specific six-membered rings is not explicitly detailed, its functional groups offer potential handles for derivatization and subsequent cyclization to achieve these structures.

| Reaction Type | Description | Potential Product | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Rearrangement of an oxime derived from the azetidinone carbonyl group. | Expanded lactam (e.g., piperidinone derivative) | nih.gov |

| [4+2] Cycloaddition | Reaction of a diene formed from ring opening with a dienophile. | Substituted dihydropyridine derivative | nih.gov |

The azetidinone core can be annulated with other rings to generate bicyclic and polycyclic systems, many of which exhibit significant biological activity. The amino and acetoxy groups at the C3 and C4 positions, respectively, provide convenient handles for initiating these fusion reactions.

A common strategy involves the intramolecular cyclization of a substituent tethered to the azetidinone ring. For instance, the amino group at C3 can be acylated with a substrate containing a reactive moiety that can subsequently undergo cyclization with another part of the azetidinone molecule.

Research has demonstrated the synthesis of various fused heterocyclic systems starting from β-lactam precursors nih.govnih.govnih.gov. While not always starting from the exact title compound, these studies provide a proof of principle for such transformations. For example, the synthesis of pyrimidines containing β-lactams has been reported, showcasing the fusion of a six-membered ring to the azetidinone core researchgate.net. Furthermore, the synthesis of novel fused heterocyclic systems and their potential nucleoside candidates has been explored, indicating the broad applicability of these scaffolds researchgate.net.

| Fused Ring System | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| Pyrimidine-fused β-lactam | Condensation and cyclization reactions. | Potential antimicrobial properties. | researchgate.net |

| Thiazolidinone-azetidinone hybrids | Multi-step synthesis involving cyclocondensation. | Potential anti-inflammatory and analgesic activities. | researchgate.net |

| Fused N-heterocycles | Acyl-transfer in heteroaryl ketones. | Ubiquitous in biologically active compounds. | nih.gov |

Strategies for Functionalization and Diversification for Library Synthesis

The generation of chemical libraries based on a common scaffold is a powerful tool in drug discovery. This compound is an excellent starting point for library synthesis due to the presence of multiple functionalization points.

The primary amino group at the C3 position is a key site for diversification. It can be readily acylated, alkylated, or sulfonylated with a wide range of reagents to introduce diverse substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives.

The acetoxy group at the C4 position can also be displaced by various nucleophiles, further increasing the diversity of the library. Moreover, the N1 position of the β-lactam ring can be functionalized, for example, by alkylation or arylation, after appropriate protection-deprotection steps.

The principles of diversity-oriented synthesis (DOS) can be applied to this scaffold to generate libraries of compounds with significant structural and stereochemical diversity nih.govmdpi.com. By employing a series of divergent reactions, a single starting material can be transformed into a multitude of complex and diverse molecules. This approach is particularly valuable for exploring novel chemical space and identifying new bioactive compounds. The use of chiral building blocks like this compound in such synthetic strategies ensures the generation of enantiomerically pure compounds, which is crucial for understanding their biological activity nih.govresearchgate.net.

| Position | Functional Group | Reaction Type | Potential Reagents |

|---|---|---|---|

| C3 | Amino | Acylation, Alkylation, Sulfonylation | Acid chlorides, Alkyl halides, Sulfonyl chlorides |

| C4 | Acetoxy | Nucleophilic Substitution | Alcohols, Thiols, Amines |

| N1 | Amide | Alkylation, Arylation (after deprotection) | Alkyl halides, Aryl halides |

Future Directions and Challenges in the Research of 3s,4s 3 Amino 4 Acetoxy Azetidin 2 One

Exploration of Novel and Uncharted Synthetic Routes

The classical synthesis of the azetidin-2-one (B1220530) ring, often relying on the Staudinger cycloaddition of a ketene (B1206846) and an imine, is well-established. However, future research is geared towards discovering more efficient, atom-economical, and environmentally benign pathways.

One promising area is the use of novel starting materials and intermediates. For instance, research on related compounds has shown that functionalized azetidin-2-ones, such as 3-vinyl and 3-isopropenyl derivatives, can be transformed into 4-acetoxy-azetidin-2-ones, opening up new avenues for derivatization. rsc.org Furthermore, the exploration of highly reactive, unsaturated precursors like 1- and 2-azetines presents an opportunity for developing new cycloaddition strategies. nih.gov These strained heterocycles could serve as versatile building blocks, although their inherent instability poses a significant synthetic challenge that must be addressed. nih.gov

Another frontier is the development of alternative cyclization reactions. The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is an atom-economical method to construct the four-membered ring. researchgate.net Overcoming the current limitations of this reaction, such as competing side reactions and the low photoreactivity of certain imine precursors, could unlock a direct and efficient route to the azetidinone core. researchgate.net Additionally, the application of photoredox catalysis, using visible light to drive reactions, offers a "green chemistry" approach that could lead to novel and more sustainable synthetic methods for azetidinone derivatives. nih.gov

Development of More Efficient and Stereoselective Methodologies

The biological activity of β-lactam compounds is critically dependent on their stereochemistry. Therefore, a primary goal of future research is the development of synthetic methods that provide precise control over the formation of chiral centers, yielding the desired (3S,4S) isomer with high purity.

For established methods like the Staudinger synthesis, significant research is focused on fine-tuning reaction conditions to maximize stereoselectivity. mdpi.comresearchgate.net The choice of solvent, reaction temperature, and even the order of reagent addition can dramatically influence the ratio of cis to trans isomers produced. mdpi.com Computational studies are increasingly being used to understand the reaction mechanisms and predict the conditions that will favor the desired stereochemical outcome. mdpi.com

Table 1: Influence of Reaction Conditions on Stereoselectivity in Azetidin-2-one Synthesis

| Parameter | Effect on Stereoselectivity | Rationale |

|---|---|---|

| Solvent Polarity | Less polar solvents (e.g., toluene) can favor different diastereomers compared to more polar solvents (e.g., CH₂Cl₂). mdpi.com | Solvent polarity affects the stability of the zwitterionic intermediate, influencing the rate of ring closure and the resulting stereochemistry. researchgate.net |

| Temperature | Lower temperatures (e.g., -78 °C) often lead to higher stereoselectivity. mdpi.com | At lower temperatures, the kinetic product is favored, often leading to a higher ratio of a single stereoisomer. |

| Catalysis | The use of chiral catalysts, such as iridium-based complexes with ligands like BINAP, can induce high enantioselectivity in reactions involving azetidinones. nih.gov | The chiral catalyst creates a chiral environment that directs the approach of reactants, favoring the formation of one enantiomer over the other. |

| Chiral Auxiliaries | Attaching a chiral auxiliary (e.g., tert-butanesulfinamide) to a reactant can guide the stereochemical outcome of the reaction, which can then be cleaved to yield the enantioenriched product. researchgate.net | The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the reaction to occur on the opposite face. |

Beyond optimizing existing methods, the development of novel catalytic systems is a key objective. Asymmetric catalysis, in particular, offers a more efficient and atom-economical approach to producing enantiomerically pure compounds compared to the use of chiral auxiliaries. nih.gov

Advanced Applications in Materials Science and Polymer Chemistry

While the primary application of (3S,4S)-3-amino-4-acetoxy-azetidin-2-one has been in medicine, its unique chemical structure makes it a valuable building block for advanced materials. The inherent ring strain of the four-membered azetidinone ring makes it susceptible to ring-opening reactions, a property that can be harnessed in polymer chemistry.